24(28)-Dehidroergosterol

Descripción general

Descripción

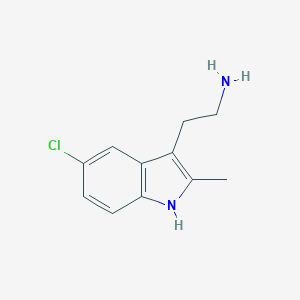

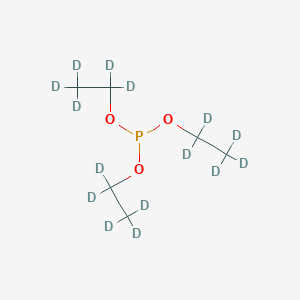

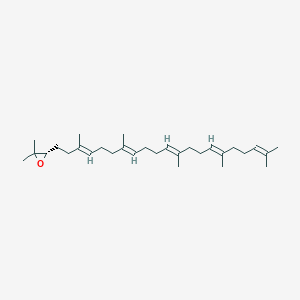

Ergosta-5,7,22,24(28)-tetraen-3beta-ol is a 3beta-sterol having double bonds in the 5-, 7- and 22-positions and a methylene group at position 24. It has a role as a Saccharomyces cerevisiae metabolite. It is a 3beta-sterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a 5alpha-ergostane.

Ergosta-5,7,22,24(28)-tetraen-3beta-ol is a natural product found in Cyanidium caldarium, Arabidopsis thaliana, and other organisms with data available.

ergosta-5,7,22,24(28)-tetraen-3beta-ol is a metabolite found in or produced by Saccharomyces cerevisiae.

Aplicaciones Científicas De Investigación

Terapéutica Antiparasitaria

24(28)-Dehidroergosterol: se ha identificado como un posible inhibidor de las actividades de la metiltransferasa de esteroles en ciertos organismos parásitos . Este compuesto podría utilizarse para tratar infecciones causadas por parásitos como Acanthamoeba castellanii, que pueden provocar afecciones graves como queratitis cegadora y encefalitis amebiana granulomatosa. La capacidad del compuesto para inhibir el crecimiento de trofozoítos y su no toxicidad para las células de mamíferos lo convierten en un candidato prometedor para el desarrollo de fármacos antiparasitarios .

Bioproducción de esteroides en levadura

La levadura se ha explorado como huésped para la bioproducción de esteroides, y This compound desempeña un papel en este proceso. Está involucrado en la conversión de zimosterol en fecosterol, que es un paso en la biosíntesis de ergosterol, un componente esencial de las membranas celulares de la levadura . Esta vía es crucial para la creación de esteroides que tienen importancia farmacéutica y agrícola.

Fluidez de la membrana y regulación de la permeabilidad

En los organismos eucariotas, los esteroles como This compound son esenciales para regular la fluidez y permeabilidad de la membrana. Desempeñan un papel fundamental en el mantenimiento de la integridad estructural de las membranas celulares y en la facilitación de la función celular adecuada .

Precursor de metabolitos especializados

This compound: sirve como precursor de una amplia gama de metabolitos especializados con diversas actividades biológicas. Estos metabolitos incluyen hormonas esteroides, moléculas de señalización y moléculas de defensa en eucariotas superiores, que son de gran interés por sus bioactividades .

Descubrimiento de fármacos antivirales

Algunos fitosteroides, que pueden incluir derivados de This compound, exhiben actividades antivirales. Sus mecanismos de acción únicos los convierten en estructuras líderes interesantes para el descubrimiento y desarrollo de nuevos fármacos antivirales .

Síntesis parcial para investigación

La síntesis parcial de This compound se ha logrado y utilizado en la investigación para estudiar sus propiedades y posibles aplicaciones. Esto incluye su uso en forma etiquetada para varios estudios científicos, mejorando nuestra comprensión de su papel en los sistemas biológicos .

Propiedades

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFQJKZSFOZDJY-CVGLIYDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 24(28)-Dehydroergosterol in yeast cells?

A: 24(28)-Dehydroergosterol is a precursor to ergosterol [], the main sterol in yeast cell membranes, and plays a crucial role in membrane fluidity and permeability [].

Q2: How does the carbon source affect 24(28)-Dehydroergosterol levels in yeast?

A: Studies show that the type of carbon source significantly influences 24(28)-Dehydroergosterol accumulation in Saccharomyces cerevisiae. For instance, glucose tends to decrease 24(28)-Dehydroergosterol levels [, , ], while ethanol as a sole carbon source leads to its increased accumulation, sometimes even at the expense of other sterols [].

Q3: Can mutations in yeast impact 24(28)-Dehydroergosterol production?

A: Yes, mutations in specific genes can alter sterol composition in yeast, including 24(28)-Dehydroergosterol. Research has identified several genes (pol 1, 2, 3, 4, and 5) involved in polyene resistance in Saccharomyces cerevisiae, and mutations in these genes directly impact sterol biosynthesis []. For instance, mutants in the pol 2 gene lack 24(28)-Dehydroergosterol completely []. Similarly, nys1 and nys3 mutants show distinct alterations in sterol content, with nys3 lacking both ergosterol and 24(28)-Dehydroergosterol [].

Q4: Is there a link between 24(28)-Dehydroergosterol and nystatin resistance in yeast?

A: Interestingly, a study on a nystatin-resistant Saccharomyces cerevisiae mutant revealed similar total sterol content and ergosterol:24(28)-Dehydroergosterol ratios compared to the parent strain []. This suggests that while alterations in sterol biosynthesis pathways are observed in some resistant strains, nystatin resistance might not always be directly linked to changes in 24(28)-Dehydroergosterol levels. The study suggests that alterations in cell wall components, particularly fatty acid composition, could play a role in the resistance mechanism [].

Q5: Are there any newly identified compounds related to 24(28)-Dehydroergosterol in plant-pathogen interactions?

A: Research on the interaction between oil palm roots and the fungal pathogen Ganoderma boninense revealed nine new compounds in the infected root cell wall lipids []. Among these, Ergosta-5,7,22,24(28)-tetraen-3beta-ol, which is another name for 24(28)-Dehydroergosterol, was identified []. This finding suggests a potential role of 24(28)-Dehydroergosterol in plant defense mechanisms against fungal pathogens.

Q6: How does oxygen availability influence 24(28)-Dehydroergosterol metabolism in Saccharomyces cerevisiae?

A: The presence of oxygen is crucial for sterol biosynthesis in Saccharomyces cerevisiae []. While oxygen limitation doesn't significantly affect the early steps of sterol synthesis, it impacts the later stages, particularly demethylation and desaturation reactions leading to ergosterol []. Interestingly, under anaerobic conditions, a shift in sterol metabolism is observed, with a decrease in 24(28)-Dehydroergosterol and an increase in ergosterol and episterol accumulation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)